(3S)-3-Methyl-4-oxopentanoic acid

Description

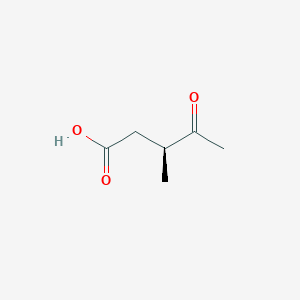

Structure

2D Structure

3D Structure

Properties

CAS No. |

152419-49-3 |

|---|---|

Molecular Formula |

C6H10O3 |

Molecular Weight |

130.14 g/mol |

IUPAC Name |

(3S)-3-methyl-4-oxopentanoic acid |

InChI |

InChI=1S/C6H10O3/c1-4(5(2)7)3-6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 |

InChI Key |

NFIWUVRBASXMGK-BYPYZUCNSA-N |

SMILES |

CC(CC(=O)O)C(=O)C |

Isomeric SMILES |

C[C@@H](CC(=O)O)C(=O)C |

Canonical SMILES |

CC(CC(=O)O)C(=O)C |

Synonyms |

Pentanoic acid, 3-methyl-4-oxo-, (S)- (9CI) |

Origin of Product |

United States |

Background and Significance of Chiral γ Keto Acids in Contemporary Chemical Research

Contextualization within Stereoselective Organic Synthesis

Stereoselective synthesis, the methodology for producing a single, desired stereoisomer of a product, relies heavily on the use of chiral starting materials, reagents, or catalysts. nih.gov Chiral γ-keto acids are particularly valuable in this context as they embody multiple reactive sites that can be addressed with high levels of stereocontrol.

Research has demonstrated that the ketone and carboxylic acid functionalities within these molecules can be selectively transformed. For instance, the asymmetric reduction of the prochiral carbonyl group is a well-established strategy. nist.gov Dynamic kinetic resolution of racemic γ-keto carboxylic acids, often through Ru-catalyzed asymmetric transfer hydrogenation, has proven to be a highly efficient method for producing chiral γ-lactones. This process can achieve excellent diastereoselectivities and enantioselectivities, underscoring the power of this substrate class in creating multiple stereocenters in a controlled manner.

Furthermore, the α-carbon to the carboxylic acid can be stereoselectively alkylated, providing a route to a variety of substituted chiral molecules. These transformations highlight the role of chiral γ-keto acids as versatile intermediates capable of participating in a range of stereoselective reactions to build complex molecular architectures.

Overview of the Role of Chiral Building Blocks in Bioactive Molecule Elaboration

Chiral building blocks are enantiomerically enriched molecules that serve as foundational components in the synthesis of complex, biologically active compounds. nih.gov The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological activities. The use of pre-defined chiral building blocks is a powerful strategy to ensure the final product has the correct absolute stereochemistry.

Chiral γ-keto acids and their derivatives, such as chiral γ-lactones, are prevalent structural motifs in numerous natural products and pharmaceuticals. For example, multicyclic lactones derived from γ-keto acids are core components of important plant signaling molecules. The ability to synthesize these complex structures enantioselectively is therefore of high importance.

While specific, large-scale applications of (3S)-3-Methyl-4-oxopentanoic acid are not yet widely documented in the synthesis of major bioactive molecules, its structural features align with those of proven chiral building blocks. The presence of a methyl-substituted stereocenter offers a specific structural element that could be leveraged in the design of new synthetic targets. Its potential lies in its ability to be converted into chiral γ-hydroxy acids, γ-lactones, or other derivatives that can be incorporated into larger, more complex bioactive molecules. The exploration of this potential remains a promising avenue for future research in medicinal and synthetic chemistry.

Properties of this compound

Below is a table summarizing the key chemical properties of the racemic form, 3-Methyl-4-oxopentanoic acid, as specific experimental data for the (3S)-enantiomer is limited.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₃ | nist.govsigmaaldrich.com |

| Molecular Weight | 130.14 g/mol | nist.gov |

| CAS Number (Racemate) | 6628-79-1 | nist.gov |

| Appearance | Solid | |

| InChI Key (Racemate) | NFIWUVRBASXMGK-UHFFFAOYSA-N | nist.gov |

Advanced Synthetic Methodologies for 3s 3 Methyl 4 Oxopentanoic Acid

Stereoselective Synthesis Approaches to (3S)-3-Methyl-4-oxopentanoic Acid

Achieving the desired (S)-configuration at the C3 position of 3-methyl-4-oxopentanoic acid requires precise control over the stereochemistry of the reaction. Various strategies have been developed to this end, broadly categorized into asymmetric catalysis, chiral auxiliary-mediated methods, and biocatalysis.

Asymmetric Catalysis in Enantioselective Pathways

Asymmetric catalysis utilizes chiral catalysts to facilitate the formation of one enantiomer over the other. In the context of synthesizing this compound, this could involve the asymmetric hydrogenation of a suitable prochiral precursor. For instance, imidazolidinones, developed by MacMillan, are effective organocatalysts for a variety of asymmetric transformations. nih.gov These catalysts operate through the formation of a chiral iminium ion, which directs the approach of a nucleophile to one face of the molecule, thereby establishing the desired stereocenter. nih.gov While specific examples for the direct synthesis of this compound using this method are not extensively documented, the principle represents a viable and powerful approach.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org

A well-established strategy involves the use of oxazolidinone auxiliaries, which can be acylated and then subjected to diastereoselective enolate alkylation. wikipedia.org For the synthesis of this compound, this would involve the following general sequence:

Acylation of a chiral oxazolidinone with a suitable carboxylic acid derivative.

Deprotonation to form a chiral enolate.

Alkylation of the enolate with a methylating agent. The chiral auxiliary directs the approach of the electrophile, leading to a high diastereomeric excess.

Hydrolysis of the auxiliary to yield the desired this compound.

Another notable class of chiral auxiliaries are pseudoephedrine and its derivatives. harvard.edunih.gov Amides derived from pseudoephedrine can be alkylated with high diastereoselectivity. harvard.edunih.gov A key advantage of using pseudoephenamine, a derivative of pseudoephedrine, is the high crystallinity of the resulting amides, which can facilitate purification, and its freedom from regulatory restrictions. harvard.edunih.gov The alkylated pseudoephenamine amides can then be hydrolyzed under acidic or basic conditions to afford the enantiomerically enriched carboxylic acid. nih.gov

| Auxiliary | Key Features | Typical Diastereomeric Ratios (d.r.) | Reference |

| Oxazolidinones | Widely used in stereoselective aldol (B89426) and alkylation reactions. | High diastereoselectivity, often >95:5. | wikipedia.org |

| Pseudoephedrine | Effective for diastereoselective alkylation of amides. | High diastereoselectivity. | harvard.edu |

| Pseudoephenamine | Similar to pseudoephedrine but with improved crystallinity of derivatives and fewer regulations. | 98:2 to ≥99:1 for alkylation reactions. | harvard.edunih.gov |

Biocatalytic Synthesis Utilizing Enantioselective Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes can operate under mild conditions and often exhibit exquisite enantioselectivity.

Ene-reductases (ERs) are a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated ketones or esters. nih.gov To synthesize this compound, a suitable α,β-unsaturated precursor could be subjected to reduction by an ene-reductase. The enzyme's active site would direct the delivery of a hydride to one face of the double bond, leading to the formation of the (S)-stereocenter. The choice of ene-reductase is crucial, as different enzymes can exhibit opposite enantiopreferences. nih.gov

Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, can be highly efficient for synthesizing complex molecules. A potential cascade for this compound could involve an aldolase (B8822740) and a transaminase.

While a direct cascade for this specific compound is not explicitly detailed in the provided context, the principles of such reactions are well-established. For example, transaminases are used to introduce an amino group stereoselectively, which could then be further manipulated. nih.gov Farkas et al. have demonstrated the use of transaminases for the stereoselective deamination of diastereomeric mixtures and the diastereotope-selective amination of ketones. nih.gov

Chemoenzymatic Synthetic Routes towards this compound

Chemoenzymatic synthesis combines the best of both chemical and enzymatic catalysis to create efficient and selective reaction sequences. nih.gov This approach can overcome limitations of purely chemical or purely biocatalytic routes.

A plausible chemoenzymatic route to this compound could involve an initial enzymatic resolution or desymmetrization step to create a chiral intermediate, followed by chemical transformations to complete the synthesis. For instance, a ketoreductase (KRED) could be used for the highly diastereoselective reduction of a prochiral diketone precursor, establishing the key stereocenter. nih.gov The resulting chiral hydroxyketone could then be chemically oxidized to the desired keto acid. This strategy has been successfully employed in the synthesis of other chiral building blocks, demonstrating a significant improvement in process mass intensity (PMI). nih.gov

Another approach could involve the chemical synthesis of a prochiral precursor, such as an α,β-unsaturated ester, which is then subjected to an enantioselective biocatalytic reduction using an ene-reductase, as described in section 2.1.3.1. This combination of chemical synthesis to build the carbon skeleton and biocatalysis to introduce chirality is a hallmark of efficient chemoenzymatic strategies. nih.gov

| Step | Catalyst Type | Transformation | Key Advantage | Reference |

| Stereoselective Reduction | Ketoreductase (KRED) | Prochiral diketone to chiral hydroxyketone | High diastereoselectivity (~98:2 dr) | nih.gov |

| Asymmetric Reduction | Ene-reductase (ER) | α,β-unsaturated precursor to chiral saturated product | High enantioselectivity | nih.gov |

| Amine Introduction | Transaminase | Ketone to chiral amine | High stereoselectivity | nih.gov |

Exploration of Novel Chemical Reaction Systems for Efficient Synthesis

The efficient synthesis of this compound hinges on the strategic control of the stereocenter at the C3 position. Modern synthetic organic chemistry has provided a number of powerful methodologies to achieve this, with the use of chiral auxiliaries being a particularly robust and well-established strategy. Among these, the Evans asymmetric alkylation protocol stands out for its reliability and high degree of stereocontrol. researchgate.netsigmaaldrich.comwilliams.edu

A plausible and efficient synthetic pathway for this compound can be designed based on the diastereoselective alkylation of a chiral N-acyloxazolidinone. researchgate.netwilliams.edu This method involves the temporary attachment of a chiral auxiliary to a prochiral substrate, which then directs the stereochemical outcome of a subsequent alkylation reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product and can often be recovered for reuse. sigmaaldrich.com

A key advantage of this approach is the high diastereoselectivity that can be achieved, often exceeding 99%. researchgate.net The predictability of the stereochemical outcome, based on the choice of the chiral auxiliary and reaction conditions, makes it a highly valuable tool for asymmetric synthesis.

A proposed synthetic sequence for this compound using an Evans chiral auxiliary is outlined below. This multi-step process begins with the acylation of a commercially available chiral oxazolidinone, followed by a highly diastereoselective alkylation to introduce the key methyl group at the C3 position. The final step involves the cleavage of the chiral auxiliary to afford the target acid.

Table 1: Proposed Synthetic Route for this compound via Evans Asymmetric Alkylation

| Step | Transformation | Reagents and Conditions | Product | Expected Yield | Expected Diastereomeric Excess (d.e.) |

| 1 | Acylation of Chiral Auxiliary | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, n-BuLi, 4-bromoacetyl chloride, THF, -78 °C | N-(4-bromoacetyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | High | N/A |

| 2 | Diastereoselective Alkylation | Product from Step 1, NaHMDS, Methyl Iodide, THF, -78 °C | N-((3S)-3-methyl-4-oxopentanoyl)-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 80-90% | >98% |

| 3 | Cleavage of Chiral Auxiliary | Product from Step 2, LiOH, H₂O₂, THF/H₂O | This compound | >90% | >98% e.e. |

This table presents a proposed synthetic pathway based on established methodologies. Actual yields and selectivities may vary.

The success of this synthetic strategy relies on the careful selection of the chiral auxiliary and the optimization of reaction conditions for both the alkylation and cleavage steps. The use of a sodium hexamethyldisilazide (NaHMDS) base at low temperatures typically ensures the formation of the desired enolate for the alkylation step with high stereocontrol. researchgate.net Subsequent cleavage of the auxiliary with lithium hydroxide (B78521) and hydrogen peroxide is a standard procedure that yields the carboxylic acid without racemization of the newly formed stereocenter.

Beyond the use of chiral auxiliaries, other advanced methodologies are being explored for the synthesis of chiral keto acids. Biocatalytic approaches, for instance, offer the potential for highly enantioselective transformations under mild reaction conditions. core.ac.uknih.govnih.gov The use of enzymes, such as ketoreductases or transaminases, could provide alternative and environmentally benign routes to this compound and its derivatives. core.ac.uknih.gov Furthermore, asymmetric conjugate addition reactions represent another powerful tool for the enantioselective synthesis of β-substituted carbonyl compounds. nih.gov These methods, often employing chiral catalysts, can directly establish the desired stereocenter with high efficiency. researchgate.net

The continued exploration and refinement of these and other novel chemical reaction systems will undoubtedly lead to even more efficient and sustainable methods for the synthesis of valuable chiral building blocks like this compound.

Biochemical Transformations and Metabolic Flux of γ Keto Acids

Elucidation of Potential Metabolic Intermediacy

Metabolic intermediates are molecules that are precursors or metabolites in catabolic and anabolic pathways. taylorandfrancis.com The structural similarity of (3S)-3-Methyl-4-oxopentanoic acid to intermediates in the catabolism of branched-chain amino acids (BCAAs) suggests it could potentially function as a metabolic intermediate. The catabolism of BCAAs such as leucine, isoleucine, and valine, is a crucial metabolic process, primarily initiated in skeletal muscle. youtube.commdpi.com

The initial step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCAT), which converts the amino acids into their corresponding branched-chain α-keto acids (BCKAs). mdpi.comnih.gov For instance, isoleucine is converted to (S)-3-methyl-2-oxopentanoic acid. nih.gov While this compound is a γ-keto acid, not an α-keto acid, its formation could be envisioned through modifications of BCAA catabolic intermediates or via less common metabolic routes.

The core of intermediary metabolism in autotrophs is the citric acid cycle, which utilizes keto acids like α-ketoglutarate. wikipedia.orgnih.gov It is plausible that under specific metabolic conditions or in certain organisms, this compound could be formed and enter related metabolic pathways. For example, in ketosis, where the body primarily uses fatty acids and ketones for energy, the metabolism of amino acids in the brain is altered, highlighting the adaptability of metabolic networks. nih.govnih.govfoundmyfitness.com The presence of a methyl branch in its structure suggests a link to pathways involving branched-chain fatty acids or polyketide biosynthesis.

Investigation of Enzymatic Conversions and Substrate Specificity for Related Keto Acids

The reactivity of the keto and carboxylic acid functional groups in this compound makes it a potential substrate for several classes of enzymes. The substrate specificity of these enzymes is a key determinant of the metabolic fate of such a compound.

Enzymatic Reductions: Ketoreductases and dehydrogenases are capable of reducing the keto group of this compound to a hydroxyl group, which would yield (3S)-3-Methyl-4-hydroxypentanoic acid. The stereochemistry of the resulting alcohol would depend on the specific enzyme. Engineered lactate (B86563) dehydrogenases have shown the ability to reduce α-keto acids with bulky side chains, suggesting that enzymes with specificity for γ-keto acids with branched structures could exist or be engineered. nih.govrsc.org

Transamination Reactions: Transaminases, or aminotransferases, could potentially convert the keto group into an amino group, forming a derivative of 4-amino-3-methylpentanoic acid. These enzymes typically require a cofactor such as pyridoxal (B1214274) phosphate (B84403) and an amino donor. youtube.com

Decarboxylation Reactions: The removal of the carboxyl group as carbon dioxide is another possible transformation. However, the decarboxylation of γ-keto acids is generally less facile than that of β-keto acids, which can undergo a cyclic transition state. masterorganicchemistry.com Enzymatic decarboxylation, catalyzed by specific decarboxylases, would be necessary for this conversion to occur efficiently in a biological system. For example, glutamate (B1630785) is converted to γ-aminobutyric acid (GABA) by a decarboxylase. reddit.com

The following table summarizes potential enzymatic conversions for γ-keto acids based on known enzyme activities for related substrates.

| Enzyme Class | Reaction Type | Potential Product from this compound | Notes on Substrate Specificity |

| Ketoreductase/Dehydrogenase | Reduction | (3S)-3-Methyl-4-hydroxypentanoic acid | Specificity can be broad or narrow; engineered enzymes show promise for bulky substrates. nih.govrsc.org |

| Transaminase (Aminotransferase) | Transamination | 4-Amino-3-methylpentanoic acid derivative | Often specific for α-keto acids, but some show broader specificity. youtube.commdpi.com |

| Decarboxylase | Decarboxylation | 3-Methyl-butan-2-one | Generally requires a β-keto acid for non-enzymatic decarboxylation; enzymatic catalysis is necessary for γ-keto acids. masterorganicchemistry.comreddit.com |

| Acyl-CoA Synthetase/Ligase | Thioesterification | (3S)-3-Methyl-4-oxopentanoyl-CoA | A prerequisite for entering many catabolic and anabolic pathways, including polyketide synthesis. acs.org |

Biosynthetic Precursor Studies in Natural Product Pathways

Polyketides are a large and diverse class of natural products with a wide range of biological activities, including antibiotic and anticancer properties. acs.org They are synthesized by polyketide synthases (PKSs) from simple acyl-CoA precursors. nih.gov While the most common starter and extender units are acetyl-CoA and malonyl-CoA, the incorporation of unusual precursors can lead to novel polyketide structures. nih.gov

For this compound to serve as a precursor in polyketide biosynthesis, it would first need to be activated to its corresponding CoA-thioester by an acyl-CoA synthetase or ligase. acs.org The substrate promiscuity of some of these ligases has been explored as a tool for precursor-directed biosynthesis, enabling the creation of novel polyketides. acs.org Once converted to (3S)-3-Methyl-4-oxopentanoyl-CoA, it could potentially serve as a starter unit or, following further enzymatic modification, as an extender unit in a PKS assembly line. youtube.com The methyl branch and the keto group would introduce unique structural features into the resulting polyketide backbone.

The table below presents examples of acid-CoA ligases and their substrate tolerance, illustrating the potential for incorporating non-standard precursors into polyketide biosynthesis.

| Enzyme | Source Organism | Examples of Accepted Substrates | Relevance to this compound |

| Nt4CL | Nicotiana tabacum | Various aromatic and aliphatic carboxylic acids | Demonstrates broad substrate specificity, suggesting potential activity on branched-chain keto acids. acs.org |

| RtMCS | Rauvolfia tetraphylla | A range of carboxylic acid substrates | Highlights the potential for enzymatic activation of diverse acid structures. acs.org |

Analysis of Catabolic Pathways and Degradation Mechanisms

The catabolism of this compound would likely proceed through pathways analogous to those for branched-chain fatty acids and keto acids. A key step in the breakdown of branched-chain α-keto acids is their oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form branched-chain acyl-CoAs. youtube.comnih.gov

While this compound is a γ-keto acid, a plausible catabolic route would involve its initial activation to (3S)-3-Methyl-4-oxopentanoyl-CoA. From there, the degradation could follow a modified β-oxidation-like spiral. The presence of the methyl group at the 3-position would likely require specific enzymes to handle this branch point, similar to the catabolism of other branched-chain fatty acids.

The catabolic pathway for isoleucine, for instance, leads to the formation of both acetyl-CoA and propionyl-CoA. nih.gov It is conceivable that the breakdown of this compound would also yield intermediates that can enter central metabolic pathways like the citric acid cycle. The complete oxidation of this molecule would ultimately produce carbon dioxide and water, generating metabolic energy in the form of ATP.

Sophisticated Analytical Techniques for Structural Elucidation and Purity Assessment of 3s 3 Methyl 4 Oxopentanoic Acid

Advanced Spectroscopic Methods

Spectroscopic techniques are indispensable for the detailed structural analysis of (3S)-3-Methyl-4-oxopentanoic acid, offering a non-destructive means to probe its molecular framework.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of atoms within this compound.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound would show distinct signals for the carboxylic acid carbon, the ketone carbonyl carbon, the methine carbon, the methylene (B1212753) carbon, and the two methyl carbons. Data from similar compounds, such as (3S)-3-Methyl-2-oxopentanoic acid, can offer insights into the expected chemical shifts. nih.govbmrb.io

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule. bmrb.iomdpi.com

Representative NMR Data for a Related Compound, (3S)-3-Methyl-2-oxopentanoic Acid:

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C1 (Carboxyl) | 174.979 | - |

| C2 (Ketone) | 214.088 | - |

| C3 | 46.429 | 2.923 |

| C4 | 27.19 | 1.690, 1.449 |

| C5 (Methyl on C3) | 16.442 | 1.087 |

| C6 (Methyl on C4) | 13.317 | 0.882 |

| Data sourced from the Biological Magnetic Resonance Bank (BMRB) for entry bmse000574. bmrb.io |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by distinct absorption bands corresponding to its functional groups. The most prominent peaks are the C=O stretching vibrations of the carboxylic acid and ketone groups. The broad O-H stretch of the carboxylic acid is also a key feature. spectroscopyonline.compressbooks.publibretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the carbon backbone of the molecule. nih.govresearchgate.net

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 3300-2500 (broad) |

| C-H | Stretching | 3000-2850 |

| Ketone C=O | Stretching | ~1715 |

| Carboxylic Acid C=O | Stretching | ~1710 |

| C-O | Stretching | 1320-1210 |

| Note: These are general expected ranges and can be influenced by the specific molecular environment. spectroscopyonline.compressbooks.publibretexts.org |

Electronic Circular Dichroism (ECD) for Absolute Configuration Confirmation

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that is instrumental in determining the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. mdpi.com The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.govrsc.org By comparing the experimental ECD spectrum of a compound with the theoretically calculated spectrum for a known absolute configuration (e.g., the (S)-configuration), the absolute stereochemistry can be confidently assigned. nih.gov

Chromatographic Separation and Characterization

Chromatographic methods are essential for separating this compound from its enantiomer and other impurities, as well as for its quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of chiral compounds. mdpi.comnih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.comwindows.net By analyzing a sample of this compound on a suitable chiral column, the relative amounts of the (S) and (R) enantiomers can be accurately quantified, thus determining the enantiomeric excess (e.e.). sigmaaldrich.com The choice of the chiral stationary phase and the mobile phase composition are critical for achieving optimal separation. nih.govwindows.net

Commonly Used Chiral Stationary Phases for Separating Acidic Compounds:

| Chiral Stationary Phase Type | Typical Mobile Phase |

| Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Normal Phase (e.g., Hexane/Isopropanol with an acidic modifier) or Reversed Phase |

| Macrocyclic glycopeptides (e.g., Teicoplanin) | Polar Ionic Mode or Reversed Phase |

| The selection of the appropriate CSP and mobile phase is crucial for successful enantiomeric separation. sigmaaldrich.comsigmaaldrich.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.com However, this compound itself is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is required to convert it into a more volatile and thermally stable compound. nih.govgcms.cz Common derivatization strategies for carboxylic acids and ketones include esterification (e.g., methylation) and/or silylation to block the polar functional groups. youtube.comresearchgate.net

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the sample, and the mass spectrometer provides information about its molecular weight and fragmentation pattern, which aids in its identification and quantification. mdpi.comnih.govnih.govresearchgate.net

Example of a Derivatization Reaction for GC-MS Analysis:

This compound can be converted to its methyl ester, methyl (3S)-3-methyl-4-oxopentanoate, which is more amenable to GC analysis. nist.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Complex Mixture Analysis

Comprehensive two-dimensional gas chromatography (GCxGC) stands as a superior technique for the analysis of complex volatile and semi-volatile compounds, offering a significant enhancement in separation power compared to conventional one-dimensional GC. nih.govunito.it This enhanced resolution is particularly advantageous for the analysis of this compound, especially when it is present in intricate biological or synthetic matrices. The fundamental principle of GCxGC involves the sequential use of two columns with different stationary phase selectivities, providing an orthogonal separation mechanism. unito.it

In a typical GCxGC setup for the analysis of a chiral keto acid like this compound, a non-polar primary column separates compounds based on their boiling points, while a chiral secondary column resolves enantiomers. The effluent from the primary column is continuously trapped, focused, and then rapidly injected onto the second column by a modulator. This process generates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of co-eluting compounds that would otherwise overlap in a single-dimension separation. nih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC provides a four-dimensional analytical platform (two retention times, mass-to-charge ratio, and signal intensity), enabling confident identification of trace-level components in complex mixtures. unito.it

The application of GCxGC-TOFMS in metabolomics has demonstrated its ability to resolve a multitude of metabolites, including various organic acids and ketones. nih.gov For the specific analysis of this compound, a hypothetical GCxGC method would likely employ a standard non-polar first-dimension column (e.g., polydimethylsiloxane-based) and a second-dimension column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative, to achieve enantiomeric separation from its (3R) counterpart.

Table 1: Illustrative GCxGC-TOFMS Parameters for Chiral Keto Acid Analysis

| Parameter | Setting |

| First Dimension Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Second Dimension Column | 1.5 m x 0.15 mm ID, 0.15 µm film thickness (e.g., β-DEX 225) |

| Modulation Period | 6 s |

| Oven Temperature Program | 50°C (1 min hold), ramp to 250°C at 5°C/min |

| MS Detector | Time-of-Flight (TOF) |

| Mass Range | m/z 40-500 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the accurate determination of the elemental composition of unknown compounds. acs.org By providing highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm), HRMS allows for the confident assignment of a unique molecular formula to a given mass-to-charge ratio (m/z). youtube.com This capability is crucial for the initial identification of this compound and for distinguishing it from other isobaric compounds.

When analyzing this compound (C₆H₁₀O₃) using an HRMS instrument, such as an Orbitrap or a time-of-flight (TOF) mass spectrometer, the exact mass of the molecular ion is measured with high precision. thermofisher.com The theoretical exact mass of the neutral molecule is 130.06299 Da. Depending on the ionization technique used, such as electrospray ionization (ESI), the compound may be observed as a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The high mass accuracy of HRMS enables the differentiation of this compound from other compounds with the same nominal mass but different elemental compositions.

The interpretation of HRMS data involves comparing the experimentally measured accurate mass to the theoretical masses of potential molecular formulas. Software tools can then generate a list of possible elemental compositions within a specified mass tolerance, and by applying chemical constraints (e.g., the nitrogen rule, isotopic pattern analysis), the most plausible molecular formula can be determined. youtube.com

Table 2: Theoretical and Hypothetical Measured HRMS Data for this compound

| Ion Species | Theoretical Exact Mass (Da) | Hypothetical Measured Mass (Da) | Mass Error (ppm) |

| [C₆H₁₀O₃+H]⁺ | 131.07027 | 131.07015 | -0.9 |

| [C₆H₁₀O₃-H]⁻ | 129.05572 | 129.05580 | 0.6 |

| [C₆H₁₀O₃+Na]⁺ | 153.05221 | 153.05211 | -0.7 |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Targeted Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the targeted quantification of specific analytes in complex mixtures. researchgate.netresearchgate.net This method is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. The combination of liquid chromatography for separation and tandem mass spectrometry for detection provides excellent specificity and low detection limits. nih.gov

For the analysis of keto acids, which can be challenging to retain and separate by reversed-phase chromatography, derivatization is often employed to improve their chromatographic behavior and ionization efficiency. researchgate.net A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the keto group to form a more hydrophobic and readily ionizable derivative. researchgate.net

In a targeted LC-MS/MS analysis, a triple quadrupole mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the derivatized molecular ion of the analyte), the second quadrupole fragments this ion through collision-induced dissociation (CID), and the third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the target analyte, minimizing interferences from the sample matrix. nih.gov

A validated LC-MS/MS method for a compound analogous to our target, such as various other keto acids, would involve the optimization of chromatographic conditions and mass spectrometric parameters, including the selection of the most intense and specific MRM transitions. bohrium.com

Table 3: Hypothetical LC-MS/MS Parameters for the Targeted Analysis of Derivatized this compound

| Parameter | Setting |

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Precursor Ion (m/z) | [M-H]⁻ of PFBHA derivative |

| Product Ion 1 (m/z) | Specific fragment ion 1 |

| Product Ion 2 (m/z) | Specific fragment ion 2 |

| Collision Energy | Optimized for each transition |

X-ray Crystallography and Crystal Structure Analysis of Analogous Compounds

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, the analysis of crystal structures of analogous chiral carboxylic acids provides invaluable insights into the three-dimensional arrangement of molecules in the solid state. csic.es X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule and for elucidating the intricate network of intermolecular interactions that govern the crystal packing. uni-regensburg.de

The crystal structure of a chiral carboxylic acid reveals the precise bond lengths, bond angles, and torsion angles of the molecule. For chiral compounds, the crystallization behavior can be complex, leading to either enantiopure crystals or racemic compounds, where both enantiomers are present in equal amounts within the crystal lattice. csic.es The space group of the crystal provides information about its symmetry and chirality. Chiral crystal structures are found in one of the 65 Sohncke space groups, which lack inversion centers and mirror planes. arxiv.org

The crystal packing of carboxylic acids is predominantly dictated by the formation of strong hydrogen bonds between the carboxylic acid functional groups. mdpi.com In many cases, carboxylic acids form centrosymmetric dimers through a pair of O-H···O hydrogen bonds. However, in chiral crystals, other hydrogen-bonding motifs, such as catemers (chains) or more complex networks, can be observed. acs.org

For a hypothetical crystal structure of a chiral pentanoic acid derivative, one would expect to observe a network of intermolecular interactions that efficiently fills space while satisfying the directional preferences of the hydrogen bond donors and acceptors. The specific arrangement of the molecules would be influenced by the stereochemistry at the chiral center, leading to a unique and predictable packing motif.

Table 4: Common Intermolecular Interactions in Carboxylic Acid Crystals

| Interaction Type | Description | Typical Distance (Å) |

| O-H···O | Strong hydrogen bond between carboxylic acid groups | 2.5 - 2.8 |

| C-H···O | Weaker hydrogen bond involving a carbon-hydrogen bond as the donor | 3.0 - 3.5 |

| van der Waals | Non-directional attractive forces between molecules | Variable |

Computational and Theoretical Studies of 3s 3 Methyl 4 Oxopentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of molecules. These methods, grounded in the principles of quantum mechanics, offer a detailed view of molecular orbitals, charge distribution, and reactivity.

Density Functional Theory (DFT) stands as a powerful and widely used computational method to investigate the electronic structure of molecules like (3S)-3-Methyl-4-oxopentanoic acid. By approximating the electron density, DFT can accurately predict a variety of molecular properties.

Electronic Properties : DFT calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to undergo chemical reactions.

Reactivity Descriptors : From the electron density, various reactivity descriptors can be calculated. These include the electrostatic potential (ESP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. For this compound, the carbonyl carbon of the ketone and the carboxylic acid group are expected to be key reactive sites.

Thermodynamic Properties : DFT can be used to calculate thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for the molecule and for reactions in which it participates.

| Predicted Property | Significance for this compound |

| HOMO-LUMO Gap | Indicates chemical reactivity and electronic transition energies. |

| Electrostatic Potential | Highlights regions prone to nucleophilic or electrophilic attack. |

| Bond Dissociation Energies | Predicts the stability of chemical bonds within the molecule. |

The presence of a chiral center and rotatable single bonds in this compound results in a complex potential energy surface with multiple possible conformations.

Conformational Searching : Computational methods can systematically or stochastically rotate the single bonds (e.g., C-C bonds in the pentanoic acid chain) to identify various stable conformations (local minima on the energy landscape).

Energy Landscape : By calculating the relative energies of these conformers, an energy landscape can be mapped. This map reveals the most stable, low-energy conformations that the molecule is likely to adopt under given conditions. The global minimum represents the most stable structure. For this molecule, intramolecular hydrogen bonding between the carboxylic acid proton and the ketone oxygen could be a significant factor in stabilizing certain conformations.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum calculations often model molecules in a vacuum, Molecular Dynamics (MD) simulations provide a way to understand molecular behavior over time in a more realistic, solvated environment.

Conformational Sampling : MD simulations model the movements of atoms by solving Newton's equations of motion. This allows for the exploration of the conformational space available to this compound in a dynamic way, revealing transitions between different stable conformations.

Solvent Effects : By explicitly including solvent molecules (such as water) in the simulation box, MD can accurately model how the solvent influences the structure and dynamics of the solute. The interactions between the carboxylic acid and ketone groups of the molecule with water molecules through hydrogen bonding are crucial for understanding its solubility and behavior in aqueous environments.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. These predictions can aid in the identification and characterization of this compound.

NMR Spectroscopy : Quantum chemical methods, particularly DFT, can predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding around each nucleus. Comparing predicted spectra with experimental data helps to confirm the molecular structure and assign specific signals to individual atoms.

IR Spectroscopy : The vibrational frequencies of the molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. Key predicted vibrations for this molecule would include the C=O stretches of the ketone and carboxylic acid groups, and the O-H stretch of the carboxylic acid. The NIST Chemistry WebBook provides experimental IR spectrum data for the related achiral compound, 3-Methyl-4-oxopentanoic acid, which can serve as a reference. nist.gov

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to absorption bands in a UV-Vis spectrum. For this compound, the n→π* transition of the carbonyl group would be a prominent feature.

| Spectroscopy Type | Predicted Parameter | Structural Information Obtained |

| NMR | Chemical Shifts (ppm) | Connectivity and chemical environment of atoms. |

| IR | Vibrational Frequencies (cm⁻¹) | Presence of functional groups (e.g., C=O, O-H). |

| UV-Vis | Absorption Wavelengths (nm) | Information about electronic transitions and conjugated systems. |

In Silico Modeling of Enzyme-Substrate Interactions and Reaction Mechanisms

Understanding how a chiral molecule like this compound interacts with biological macromolecules such as enzymes is crucial, especially given that related keto acids are involved in metabolic pathways.

Molecular Docking : This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a receptor, typically a protein's active site. Docking studies could be used to investigate how this compound might fit into the active site of an enzyme, for example, a dehydrogenase or a transferase. The stereochemistry at the C3 position would be critical in determining the specificity and strength of these interactions.

Quantum Mechanics/Molecular Mechanics (QM/MM) : For a more detailed understanding of the reaction mechanism within an enzyme, hybrid QM/MM methods can be employed. In this approach, the reactive center (the substrate and key amino acid residues) is treated with high-level quantum mechanics, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. This would allow for the modeling of enzymatic reactions involving this compound, providing insights into transition states and reaction energy barriers. Given that the related compound (3S)-3-Methyl-2-oxopentanoic acid is a metabolite of isoleucine and a marker for Maple Syrup Urine Disease nih.gov, in silico modeling could be a powerful tool to explore the enzymatic pathways involving this compound.

Chemical Reactivity and Mechanistic Investigations of 3s 3 Methyl 4 Oxopentanoic Acid

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The reactivity of (3S)-3-Methyl-4-oxopentanoic acid is governed by the interplay between its ketone and carboxylic acid functionalities.

Nucleophilic Reactions: The primary site for nucleophilic attack is the electrophilic carbon of the ketone group (C4). libretexts.orgsavemyexams.com This is because the carbonyl of a ketone is generally more electrophilic than that of a carboxylic acid. The mechanism for nucleophilic addition involves the attack of a nucleophile on the carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the alkoxide yields a tertiary alcohol. libretexts.org

A general mechanism for this process is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon (C4). The carbon-oxygen pi bond breaks, and the electrons move to the oxygen, forming a tetrahedral alkoxide intermediate. libretexts.orgkhanacademy.org

Protonation: The negatively charged alkoxide is protonated by an acid source (H-A) present in the mixture, or in a separate workup step, to yield the final alcohol product. libretexts.org

Common nucleophiles include organometallic reagents (e.g., Grignard reagents), hydrides, and cyanide ions. youtube.comlibretexts.org For instance, the addition of a Grignard reagent (R-MgBr) would result in the formation of a tertiary alcohol after acidic workup.

Electrophilic Reactions: Electrophilic reactions occur not at the carbonyls themselves, but typically at the α-carbons via an enol or enolate intermediate. masterorganicchemistry.com this compound has two sets of α-hydrogens: one at C3 and two at C5. The presence of base can abstract an α-proton to form a resonance-stabilized enolate ion. This enolate is nucleophilic and can react with various electrophiles in α-substitution reactions. libretexts.org

The formation of the enolate can occur on either side of the ketone:

Kinetic Enolate: Deprotonation at the less-substituted C5 position is sterically less hindered and typically faster, leading to the kinetic enolate.

Thermodynamic Enolate: Deprotonation at the more-substituted C3 position leads to the more-substituted, and thus more stable, thermodynamic enolate.

Perhaps the most useful electrophilic reaction is the alkylation of the enolate. openstax.org The nucleophilic enolate can react with an electrophilic alkyl halide in an SN2 reaction to form a new carbon-carbon bond. pressbooks.pub The choice of base and reaction conditions can influence which enolate is formed and, consequently, the position of alkylation. openstax.org It is critical to note that forming the enolate at the C3 position will destroy the stereocenter, leading to a racemic or diastereomeric mixture upon reaction with an electrophile. libretexts.org

Keto-Enol Tautomerism and Equilibrium Studies

Like other carbonyl compounds with α-hydrogens, this compound exists in equilibrium with its corresponding enol tautomers. masterorganicchemistry.com Tautomers are constitutional isomers that readily interconvert, and this process is catalyzed by either acid or base. masterorganicchemistry.com Two possible enol forms can be generated from the ketone at C4:

Enol A (less substituted): Formed by the migration of a proton from C5 to the carbonyl oxygen, resulting in a double bond between C4 and C5.

Enol B (more substituted): Formed by the migration of the proton from C3 to the carbonyl oxygen, resulting in a double bond between C3 and C4.

The position of the keto-enol equilibrium is highly sensitive to several factors, most notably the solvent. calstate.edu Generally, the keto form is more stable and predominates in polar solvents. researchgate.netmissouri.edu In non-polar solvents, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enol's hydroxyl group and the carboxylic acid's carbonyl oxygen. masterorganicchemistry.com

| Solvent | % Enol Tautomer (for Acetoacetic Acid) |

|---|---|

| Water (D₂O) | < 2% |

| Carbon Tetrachloride (CCl₄) | 49% |

Table 1. Example of solvent-dependent tautomeric equilibrium for acetoacetic acid, a related keto-acid. Data suggests that non-polar solvents (like CCl₄) significantly favor the enol form, likely due to intramolecular hydrogen bonding, while highly polar solvents (like water) favor the keto form. masterorganicchemistry.com

Stereocontrol in Directed Chemical Transformations

The stereocenter at the C3 position is a critical feature of this compound, and controlling the stereochemical outcome of its reactions is a significant synthetic challenge.

Reactions at the C4 Carbonyl: When the ketone at C4 is attacked by a nucleophile, the existing stereocenter at C3 can influence the stereochemical outcome of the reaction, leading to the formation of diastereomers. This is known as substrate-controlled diastereoselectivity. The incoming nucleophile will preferentially attack from the less sterically hindered face of the carbonyl, as dictated by the conformation of the molecule, which is influenced by the methyl group at C3.

Furthermore, highly stereocontrolled reductions can be achieved using chiral reagents. For example, the asymmetric reduction of γ-keto acids and their derivatives using chiral catalysts or reagents like diisopinocampheylborane (B13816774) (DIP-Chloride) can produce the corresponding γ-hydroxy acids with high levels of enantioselectivity (often >90% ee). acs.org Research on related γ-keto amides has also demonstrated that highly diastereoselective reductions are possible, which can then be used to synthesize chiral γ-butyrolactones. clockss.org A notable example is the Ruthenium-catalyzed asymmetric transfer hydrogenation of racemic γ-keto carboxylic acids, which proceeds via a dynamic kinetic resolution to afford chiral γ-lactones with excellent diastereo- and enantioselectivities. rsc.org

Reactions at the C3 Stereocenter: Any reaction that proceeds through the formation of an enolate at the C3 position poses a significant risk of epimerization. The formation of the planar, sp²-hybridized enolate at C3 temporarily erases the stereochemical information at that center. libretexts.org Subsequent protonation or reaction with an electrophile can occur from either face, leading to a mixture of stereoisomers and a loss of the original enantiopurity. masterorganicchemistry.com Therefore, to preserve the stereointegrity of the C3 center, reactions must be carefully chosen to avoid conditions that favor the formation of the thermodynamic enolate.

Investigation of Oxidation and Reduction Pathways

The oxidation and reduction of this compound can be directed to either the ketone or the carboxylic acid group through the careful selection of reagents.

Reduction Pathways: Chemoselectivity is the key challenge in the reduction of this bifunctional molecule.

Selective Ketone Reduction: Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), will selectively reduce the ketone at C4 to a secondary alcohol, leaving the carboxylic acid group intact. youtube.com This provides a direct route to the corresponding (3S)-3-methyl-4-hydroxypentanoic acid, which can subsequently cyclize to form a γ-lactone. Asymmetric reduction of the ketone can be achieved using various methods, including enzymatic reductions with baker's yeast or catalytic hydrogenation with chiral catalysts, to yield specific stereoisomers of the resulting hydroxy acid. rsc.orgacs.org

Full Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are not chemoselective and will reduce both the ketone and the carboxylic acid. libretexts.org This reaction would yield (3S)-3-methylpentane-1,4-diol.

Oxidation Pathways:

Applications in Advanced Organic Synthesis and Natural Product Chemistry

Utilization as a Chiral Building Block in Asymmetric Synthesis

The enantiomerically pure nature of (3S)-3-Methyl-4-oxopentanoic acid makes it an invaluable chiral starting material in asymmetric synthesis. The "chiron approach," which utilizes readily available, optically active natural products as starting materials, frequently employs such building blocks to introduce specific stereochemistry into a target molecule, thereby avoiding the need for complex and often low-yielding resolution or asymmetric catalysis steps. magtech.com.cn The defined stereocenter at the C3 position allows for the controlled construction of subsequent stereogenic centers, a crucial aspect in the synthesis of molecules with specific biological activities.

The strategic value of this compound lies in its ability to be transformed into a variety of other useful chiral intermediates. For instance, the ketone and carboxylic acid functionalities can be selectively modified to introduce new functional groups and extend the carbon chain, all while retaining the original stereochemical information. This makes it a powerful tool for chemists aiming to synthesize enantiomerically pure pharmaceuticals and other bioactive compounds.

Precursor for the Synthesis of Complex Bioactive Molecules and Pharmaceuticals

This compound and its derivatives serve as important precursors in the synthesis of a wide array of complex bioactive molecules and pharmaceuticals. Its structural motif is found within various natural products and designed molecules exhibiting pharmacological activity.

One notable area of application is in the synthesis of cholesterol-lowering drugs. nbinno.com While the direct precursor mentioned is often the methyl ester, methyl 4-methyl-3-oxopentanoate (B1262298), the underlying chiral acid is the key component providing the necessary stereochemistry for the final drug substance. nbinno.com The synthesis of such drugs often involves the elaboration of the chiral backbone provided by this building block. nbinno.com

Furthermore, derivatives of this acid are utilized in the preparation of various heterocyclic compounds, which form the core of many pharmaceutical agents. nbinno.comgoogle.com The ability to introduce specific substituents and functional groups onto the this compound framework allows for the generation of a diverse library of compounds for drug discovery programs.

Role in the Elaboration of Natural Products and Their Analogues

The synthesis of natural products, often characterized by their intricate and stereochemically rich structures, represents a significant challenge in organic chemistry. This compound plays a crucial role as a starting material or key intermediate in the total synthesis of several natural products and their analogues.

Its utility is demonstrated in the synthesis of pheromones, such as those of pine sawflies. The stereoselective synthesis of (2S,3S,7S)-3,7-dimethylpentadec-2-yl acetate (B1210297) and propionate (B1217596) has been accomplished using a chiron approach where a derivative of this acid could conceivably be a key building block for establishing the required stereocenters. researchgate.net The synthesis of other insect pheromones, like (3S, 13R)-3, 13-Dimethylheptadecane, also relies on the use of chiral synthons to build up the carbon chain with precise stereocontrol. researchgate.net

Development of Derivatized Compounds for Specific Research Applications

Beyond its role as a synthetic precursor, researchers are actively developing derivatized compounds of this compound for a range of specific research applications. These modifications are designed to fine-tune the molecule's properties for use in various chemical and biological studies.

For example, levulinic acid derivatives, a class to which this compound belongs, have been investigated for their potential in photodynamic therapy and as reactants for the synthesis of other heterocyclic compounds like pyridazinones. researchgate.net The introduction of different substituents, such as a 4-methylbenzylidene group, can lead to new compounds with distinct crystalline structures and potential pharmacological activities. researchgate.net

Future Perspectives and Emerging Research Avenues for 3s 3 Methyl 4 Oxopentanoic Acid

Integration with Flow Chemistry and Automated Synthetic Platforms

The synthesis of keto acids and their derivatives is increasingly benefiting from the adoption of advanced manufacturing technologies. The integration of flow chemistry, where reactions are run in continuous-flow reactors rather than in traditional batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. For instance, the industrial synthesis of related compounds like methyl 4-methyl-3-oxopentanoate (B1262298) already utilizes continuous flow reactors to optimize yield and product purity through integrated distillation and purification steps. nbinno.com

This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product consistency and reduced byproduct formation. Automated synthetic platforms, which combine robotics with flow chemistry systems, further enhance this by enabling high-throughput screening of reaction conditions and rapid optimization of synthetic routes. The Open Reaction Database, an open-access platform for sharing chemical reaction data, supports the infrastructure for both conventional and emerging technologies, including flow chemistry and automated high-throughput experiments. The application of these technologies to the stereoselective synthesis of (3S)-3-Methyl-4-oxopentanoic acid could lead to more economical and scalable production, making this chiral building block more accessible for various applications.

Bioprospecting and Engineering of Novel Enzymes for γ-Keto Acid Transformations

Biocatalysis has emerged as a powerful tool for the synthesis and transformation of keto acids, offering high selectivity under mild reaction conditions. Future research is heavily focused on the discovery (bioprospecting) and improvement (engineering) of enzymes capable of performing specific transformations on γ-keto acids like this compound.

Ketoreductases and Dehydrogenases : A key transformation for γ-keto acids is the stereoselective reduction of the ketone moiety to a hydroxyl group, which can then lead to the formation of valuable chiral γ-lactones. georgiasouthern.edu Researchers have successfully screened libraries of ketoreductases and identified enzymes from the short-chain dehydrogenase family that can reduce prochiral γ-keto nitriles with high stereoselectivity. georgiasouthern.edu Similarly, alcohol dehydrogenases (ADHs), such as those from Thermoanaerobacter brokii (TbADH) and Lactobacillus kefir (LkADH), have been used for the synthesis of chiral alcohols from γ-keto arenes. nih.gov

Amino Acid Deaminases and Transaminases : L-amino acid deaminases (L-AADs) are enzymes that catalyze the formation of α-keto acids from amino acids. nih.govresearchgate.net Directed evolution techniques are being used to engineer these enzymes for improved performance and broader substrate scope, which could be adapted for the synthesis of precursors to γ-keto acids. nih.govresearchgate.net Furthermore, ω-transaminases are used for the regioselective amination of keto acids, a crucial step in the synthesis of chiral amines and heterocyclic compounds. rsc.org

Aldolases and Other C-C Bond Forming Enzymes : Enzymes like the aldolase (B8822740) NahE are proficient in catalyzing the condensation of pyruvate (B1213749) with a wide array of aldehydes to produce unsaturated 2-keto acids. thieme-connect.com This demonstrates the potential for enzymatic C-C bond formation to construct the backbone of complex keto acids.

Protein engineering, through techniques like directed evolution and rational design, is pivotal in this field. It allows scientists to tailor enzymes for non-natural substrates, enhance their stability in industrial process conditions, and even invert their enantioselectivity to produce a desired stereoisomer. youtube.com The continued exploration of microbial diversity will likely uncover novel enzymes with unique catalytic activities for γ-keto acid transformations.

Potential for Sustainable Production Methodologies

The drive towards green chemistry is shifting the paradigm of chemical synthesis from traditional methods that often rely on harsh conditions and hazardous reagents to more sustainable enzymatic and whole-cell biocatalytic processes. The production of γ-keto acids and their derivatives is at the forefront of this transition.

Enzymatic methods offer several advantages:

Mild Reaction Conditions : Biocatalytic reactions are typically performed in aqueous solutions at or near ambient temperature and pressure, reducing energy consumption.

High Selectivity : Enzymes exhibit remarkable chemo-, regio-, and stereoselectivity, minimizing the need for protecting groups and reducing purification steps and waste generation. nih.gov

Reduced Waste : Compared to some chemical methods that use stoichiometric reagents like cyanides, biocatalytic processes are inherently cleaner. nih.gov

The use of whole-cell biocatalysts, where the enzyme is utilized within its native microbial host (e.g., E. coli), can further reduce costs by eliminating the need for enzyme purification and facilitating the regeneration of essential cofactors like NADPH and ATP. nih.govrsc.org For example, the production of α-keto-γ-methylthiobutyric acid has been achieved using an E. coli whole-cell biocatalyst, which circumvents the need for costly catalase to decompose the hydrogen peroxide byproduct seen in isolated enzyme systems. nih.gov These biocatalytic strategies represent a significant step towards the sustainable and environmentally benign production of this compound.

Exploration of Novel Chemical Transformations

This compound is a versatile chiral intermediate, and its functional groups—a carboxylic acid and a ketone—provide two reactive handles for a variety of chemical modifications. Research is continuously exploring new ways to transform this and other γ-keto acids into more complex and valuable molecules.

A primary pathway involves the reduction of the ketone and subsequent intramolecular cyclization (lactonization). The asymmetric transfer hydrogenation of γ-keto carboxylic acids using a hydrogen source like a formic acid–triethylamine azeotrope has proven to be a highly efficient method for producing chiral multicyclic γ-lactones with excellent diastereoselectivity and enantioselectivity. rsc.org These lactones are important structural motifs in many biologically active natural products.

Furthermore, γ-keto acids can serve as substrates for further biosynthetic transformations. For example, γ-keto arenes have been converted into alcohols with complementary chirality using different alcohol dehydrogenases in one-pot reactions. nih.gov The carboxylic acid moiety can be reduced to an aldehyde using a carboxylic acid reductase (CAR), and this ketoaldehyde can then undergo regioselective amination with a transaminase to yield amino ketones, which are precursors to other valuable compounds. rsc.org The exploration of such tandem enzymatic or chemo-enzymatic reactions will undoubtedly expand the synthetic utility of this compound, enabling the creation of novel derivatives with potentially interesting biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.